

Solid-Phase Synthesis of Thalidomide-Based PROTACs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thalidomide-O-PEG2-propargyl*

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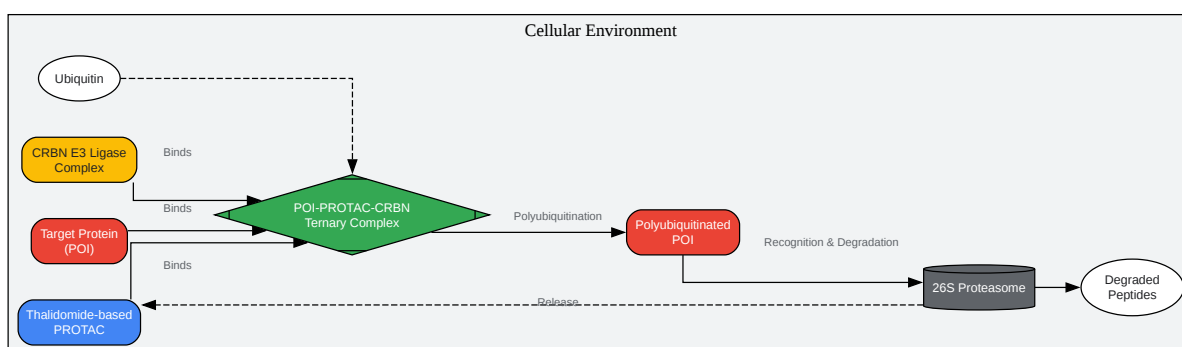
Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs, such as pomalidomide and lenalidomide, are widely utilized as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3]

Solid-phase synthesis has emerged as a powerful and efficient strategy for the rapid generation of PROTAC libraries, offering significant advantages over traditional solution-phase chemistry.[1][4] These benefits include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation and parallel synthesis.[1][4] This document provides detailed application notes and protocols for the solid-phase synthesis of thalidomide-based PROTACs.

Mechanism of Action of Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[1][2] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2][5]



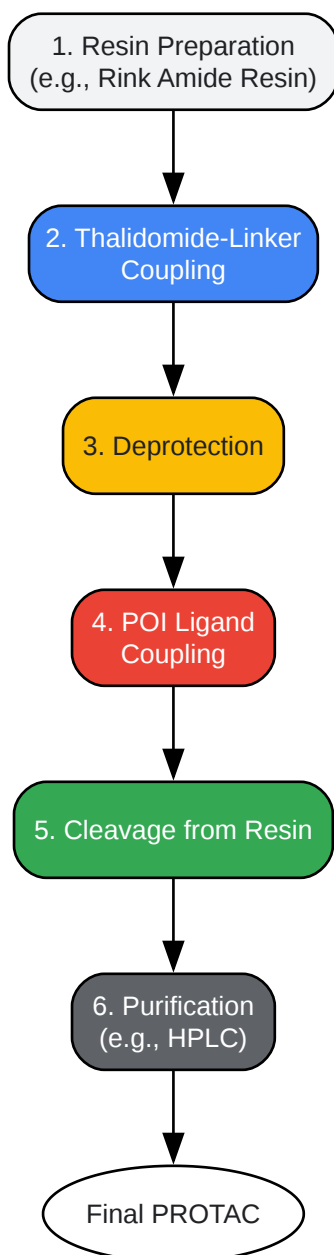
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Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a thalidomide-based PROTAC generally involves the sequential assembly of the molecule on a solid support, followed by cleavage and purification. A common

approach utilizes a pre-loaded resin with the thalidomide moiety and a linker, to which the POI ligand is subsequently coupled.[6][7][8]



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Caption: General experimental workflow for solid-phase PROTAC synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of thalidomide-based PROTACs and key intermediates, compiled from various sources. Yields and purities are dependent on the specific substrates, resin loading, and reaction conditions.

Step	Reagents and Conditions	Time (h)	Temperature	Yield (%)	Purity (%)	Reference
Resin Loading	Phthalic anhydride, TEA, DMAP, DMF	18	Room Temp.	-	-	[4]
Amide Coupling	α -aminoglutarimide, DIC, HOBT, DMF	18	Room Temp.	-	-	[4]
Cleavage & Cyclization	5% TFA in toluene	4-12	Reflux	40.3 - 98.1	92.3 - 98.9	[4]
PROTAC Synthesis (Final Cleavage)	TFA/TIPS/H ₂ O	-	Room Temp.	27 - 71	>95	[9]
PROTAC Synthesis (Final Cleavage)	TFA cocktail	-	Room Temp.	1	97	[10]
PROTAC Synthesis (Final Cleavage)	TFA cocktail	-	Room Temp.	>99	>99	[11]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a thalidomide-based PROTAC.

Protocol 1: Synthesis of Thalidomide-Functionalized Resin

This protocol describes the preparation of a resin pre-loaded with a thalidomide analog, which can then be used for the subsequent coupling of a POI ligand.

Materials and Reagents:

- Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
- Phthalic anhydride
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylformamide (DMF)
- Diisopropylcarbodiimide (DIC)
- N-Hydroxybenzotriazole (HOBT)
- α -aminoglutarimide hydrochloride
- Trifluoroacetic acid (TFA)
- Toluene
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.[4]
- Resin Loading: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.[4]
- Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
- Coupling with α -aminoglutarimide:
 - Swell the resin from the previous step in DMF.[4]
 - In a separate flask, dissolve α -aminoglutarimide hydrochloride (3 eq.) and HOBT (3 eq.) in DMF. Add DIC (3 eq.) to the solution and stir for 10 minutes to pre-activate.[4]
 - Add the activated α -aminoglutarimide solution to the resin and agitate the mixture at room temperature for 18 hours.[4]
- Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
- Cleavage and Cyclization to form Thalidomide:
 - Suspend the dried resin in a solution of 5% TFA in toluene.[4]
 - Reflux the mixture for 4-12 hours to effect cleavage and cyclization to the thalidomide moiety.[4]

Protocol 2: On-Resin Synthesis of a PROTAC using a Pre-formed Thalidomide-Linker Building Block

This protocol details the synthesis of a complete PROTAC molecule on a solid support, starting with a resin and coupling a POI ligand followed by a thalidomide-linker construct.

Materials and Reagents:

- Rink Amide resin

- N,N-Dimethylformamide (DMF)
- Piperidine
- POI ligand with a carboxylic acid handle (Warhead-COOH)
- Thalidomide-O-PEG5-Acid
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIPS)
- Water (H₂O)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.[\[1\]](#)
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the rink amide linker.[\[1\]](#)
- Warhead Coupling: Couple the POI ligand (Warhead-COOH) to the deprotected amine on the resin using HATU as the coupling agent and DIPEA as the base in DMF. Allow the reaction to proceed to completion, which can be monitored by a Kaiser test.[\[1\]](#)
- Coupling of Thalidomide-Linker: Couple the pre-formed Thalidomide-O-PEG5-Acid to the N-terminus of the resin-bound POI ligand using HATU and DIPEA in DMF.[\[1\]](#)
- Cleavage from Resin: Cleave the completed PROTAC from the solid support using a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O.[\[1\]](#)
- Purification: Purify the crude PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.[\[1\]](#)

Conclusion

The solid-phase synthesis of thalidomide-based PROTACs offers a streamlined and efficient approach for the rapid development of these novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. The adaptability of these methods allows for the generation of diverse PROTAC libraries, facilitating the optimization of linker length and composition, as well as the exploration of various POI ligands to identify potent and selective protein degraders.

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